
Cetrorelix Acetate
説明
Cetrorelix Acetate is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy . This compound is a decapeptide, meaning it consists of ten amino acids, and it functions by blocking the effects of GnRH, thereby controlling the release of luteinizing hormone and follicle-stimulating hormone .
準備方法
The preparation of Cetrorelix Acetate involves solid-phase peptide synthesis. One method includes using Boc amino acid and Wang resin as raw materials. The C-terminal amino acid is added one by one, followed by ammonolysis using 10% ammonia water. The final product is obtained by using hydrogen and palladium as deprotection reagents . Industrial production methods often involve sterile filtration into pre-sterilized primary packaging components .
化学反応の分析
Cetrorelix Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide structure.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common reagents used in these reactions include hydrogen, palladium, and various protective groups. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Clinical Applications
-
Controlled Ovarian Stimulation :
- Cetrorelix is primarily used to prevent premature LH surges in women undergoing ovarian stimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI). In a comparative study, cetrorelix was shown to be as effective as ganirelix in preventing LH surges, with patients experiencing fewer injections and increased convenience .
- Safety Profile :
- Pharmacokinetics :
Efficacy Studies
A prospective randomized trial involving 185 infertile patients compared the efficacy of a single dose of cetrorelix (3 mg) against daily doses of ganirelix (0.25 mg). The results indicated that both treatments effectively prevented LH surges, but cetrorelix required significantly fewer injections, enhancing patient compliance and comfort .
Case Studies and Observational Data
In observational studies, cetrorelix has been linked to improved outcomes in IVF cycles. For instance, when used in conjunction with gonadotropins, it has shown positive effects on oocyte quality and embryo development. A notable study reported higher pregnancy rates and live birth rates among women using cetrorelix compared to traditional protocols without its use .
Data Tables
作用機序
Cetrorelix Acetate works by binding to the gonadotropin-releasing hormone receptor, acting as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells, thereby controlling the release of luteinizing hormone and follicle-stimulating hormone in a dose-dependent manner . This mechanism helps prevent premature ovulation during assisted reproduction therapy .
類似化合物との比較
Cetrorelix Acetate is unique compared to other GnRH antagonists due to its specific amino acid sequence and structure. Similar compounds include:
Ganirelix: Another GnRH antagonist used in assisted reproduction therapy.
Degarelix: Used primarily for the treatment of prostate cancer.
Abarelix: Also used in the treatment of prostate cancer.
This compound stands out due to its specific applications in both assisted reproduction and potential cancer treatments .
生物活性
Cetrorelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist, primarily used in reproductive medicine to prevent premature ovulation during assisted reproductive technology (ART) procedures. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.
This compound works by competitively binding to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression prevents the LH surge that triggers ovulation. The compound has a high affinity for the GnRH receptor, with a dissociation constant () of 0.202 nM and an inhibitory concentration () of 1.21 nM .
Pharmacokinetics
- Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection, with a mean absolute bioavailability of approximately 85% .
- Half-Life : The half-life after a single injection is about 30 hours and can extend up to 80 hours after multiple doses .
- Protein Binding : It exhibits high protein binding (approximately 86%) and is metabolized primarily by peptidases .
- Elimination : The drug is eliminated mainly through urine, with rapid distribution to target organs including the kidneys and pituitary gland .
Biological Effects
Cetrorelix exhibits several biological activities beyond its primary role as a GnRH antagonist:
- Antiproliferative Effects : It has shown efficacy against hormone-sensitive cancers in preclinical models, such as breast cancer and prostate cancer, by inhibiting tumor growth .
- Anxiolytic and Antidepressant Activity : Research indicates potential anxiolytic and antidepressant effects in vivo, although these applications are less explored compared to its reproductive uses .
Clinical Applications
Cetrorelix is primarily used in ART protocols to prevent premature LH surges. A randomized trial comparing cetrorelix (3 mg) with ganirelix (0.25 mg daily) found that both effectively prevented LH surges without significant differences in pregnancy rates or safety profiles; however, cetrorelix required fewer injections, enhancing patient convenience .
Table 1: Clinical Study Results Comparing Cetrorelix and Ganirelix
Parameter | Cetrorelix (3 mg) | Ganirelix (0.25 mg/day) |
---|---|---|
Patients without LH surge (%) | 100% | 98.1% |
Oocyte pick-up (%) | 98.3% | 96.2% |
Pregnancy Rate (%) | Similar | Similar |
Injections Required | Fewer | More |
Case Studies
- Controlled Ovarian Stimulation : In a multicenter study involving 185 women undergoing ART, cetrorelix effectively prevented premature LH surges when administered at the appropriate time during ovarian stimulation cycles. No significant adverse effects were reported, demonstrating its safety profile .
- Cancer Treatment Exploration : Preclinical studies have indicated that cetrorelix may inhibit the growth of hormone-dependent tumors in animal models, suggesting potential applications in oncology beyond reproductive health .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.2C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;2*1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);2*1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVYWHLQLAXFT-SMCUOGPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H100ClN17O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1551.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130143-01-0, 145672-81-7 | |
Record name | Cetrorelix acetate [USAN:JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130143010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 130143-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETRORELIX ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Y8L7GP4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。